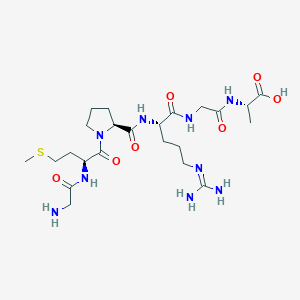
Gmprga
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GMPRGA is a derivative of Spbeta phages, which identifies spAimR within the bacterial cytosol to trigger lysogeny . This compound has a molecular weight of 587.69 and a molecular formula of C23H41N9O7S . It is primarily used in scientific research to study bacterial lysogeny and related processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GMPRGA is synthesized from Spbeta phages. The synthetic route involves the identification and isolation of spAimR within the bacterial cytosol . The compound is then purified and stored under specific conditions to maintain its stability. The powder form of this compound should be kept at -20°C for up to three years, while in solvent, it should be stored at -80°C for up to one year .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation processes using bacterial cultures infected with Spbeta phages. The phages are harvested, and the this compound is extracted and purified using chromatography techniques .
Analyse Chemischer Reaktionen
Types of Reactions
GMPRGA undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also be reduced to form reduced derivatives.
Substitution: This compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
GMPRGA has a wide range of applications in scientific research, including:
Wirkmechanismus
GMPRGA exerts its effects by identifying and binding to spAimR within the bacterial cytosol. This interaction triggers lysogeny, a process where the phage integrates into the bacterial genome and remains dormant until certain conditions trigger its activation . The molecular targets involved in this process include spAimR and other related proteins within the bacterial cell .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to GMPRGA include:
Gallium compounds: These compounds, like gallium nitrate and gallium oxide, have similar applications in scientific research and industry.
Other phage-derived peptides: Compounds like AimP, which also play a role in bacterial lysogeny, are similar to this compound in terms of their mechanism of action.
Uniqueness
This compound is unique due to its specific interaction with spAimR and its role in triggering lysogeny in bacterial cells. This makes it a valuable tool for studying bacterial-phage interactions and developing antibacterial therapies .
Eigenschaften
Molekularformel |
C23H41N9O7S |
|---|---|
Molekulargewicht |
587.7 g/mol |
IUPAC-Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[(2-aminoacetyl)amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C23H41N9O7S/c1-13(22(38)39)29-18(34)12-28-19(35)14(5-3-8-27-23(25)26)31-20(36)16-6-4-9-32(16)21(37)15(7-10-40-2)30-17(33)11-24/h13-16H,3-12,24H2,1-2H3,(H,28,35)(H,29,34)(H,30,33)(H,31,36)(H,38,39)(H4,25,26,27)/t13-,14-,15-,16-/m0/s1 |
InChI-Schlüssel |
UEXOULUZVZYKES-VGWMRTNUSA-N |
Isomerische SMILES |
C[C@@H](C(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCSC)NC(=O)CN |
Kanonische SMILES |
CC(C(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CCSC)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



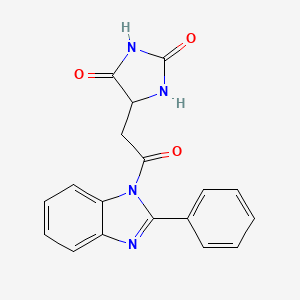
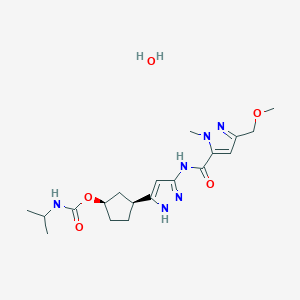
![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] N-cyclopentylcarbamate](/img/structure/B12375398.png)

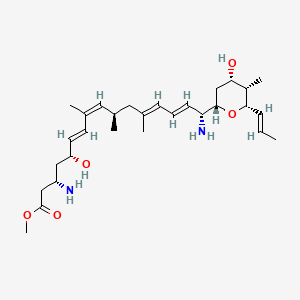

![Trisodium;4-amino-3-[[4-[4-[(2-amino-4-hydroxyphenyl)diazenyl]anilino]-3-sulfonatophenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12375425.png)
![4-(3-fluorophenyl)-5-methyl-2-[5-propan-2-ylsulfanyl-4-[4-(trifluoromethyl)cyclohexen-1-yl]-1,3-thiazol-2-yl]pyrazole-3-carboxylic acid](/img/structure/B12375435.png)

![(E)-5-Fluoro-2-(3-((4-(2-methyl-1H-imidazo[4,5-c]pyridin-1-yl)phenoxy)methyl)styryl)benzo[d]thiazole](/img/structure/B12375449.png)
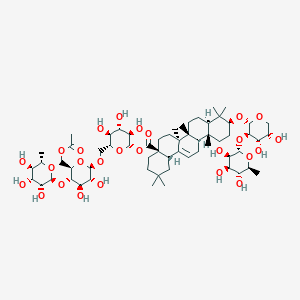
![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

